Compound Description: AMG 487 is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans after multiple oral dosing. AMG 487 undergoes CYP3A-dependent metabolism, leading to the formation of two primary metabolites: a pyridyl N-oxide (M1) and an O-deethylated AMG 487 (M2). Notably, M2 exhibits competitive and mechanism-based inhibition of CYP3A. []
Relevance: While structurally distinct from 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, both compounds share a core acetamide moiety and possess aromatic rings substituted with halogens or alkoxy groups. This suggests potential similarities in their pharmacokinetic profiles and metabolic pathways. []
Compound Description: S33138 is a novel benzopyranopyrrolidine derivative recognized as a preferential antagonist of dopamine D3 receptors over D2 receptors. It displays a distinct pharmacological profile compared to other antipsychotics, lacking significant affinity for histamine H1 and muscarinic receptors. S33138 exhibits potential therapeutic benefits in models of cognitive function, enhancing frontocortical cholinergic transmission and demonstrating activity in models of antipsychotic properties at doses below those inducing catalepsy. [, ]
Relevance: Both S33138 and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide belong to the acetamide class of compounds, sharing the core -C(=O)NH- structure. This structural similarity might indicate potential overlap in their binding affinities for specific receptors or targets, despite differences in their overall structures. [, ]
Compound Description: NK3201 is a specific chymase inhibitor. In a hamster model, NK3201 was shown to effectively suppress the development of abdominal aortic aneurysms. It significantly reduced the chymase activity and prevented the increase in aortic diameter induced by elastase application. []
Relevance: Both NK3201 and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide share a central acetamide functional group (-C(=O)NH-). While the overall structures differ significantly, this common moiety could suggest similarities in their binding modes or interactions with certain targets. []
Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that demonstrates therapeutic potential in preclinical models of rheumatoid arthritis and osteoarthritis. It effectively inhibits inflammation in the adjuvant-induced arthritis model and relieves joint pain in the iodoacetate-induced osteoarthritis model. Furthermore, MF498 exhibits a favorable safety profile with good gastrointestinal tolerability and manageable renal effects. []
Relevance: Both MF498 and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide share a common acetamide group (-CONH-) within their structures. Although their overall structures differ considerably, this shared feature might indicate some similarities in their binding properties or pharmacological profiles. []
Compound Description: This compound was synthesized from 4-Amino-N-[4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl]-benzensulfonamide (2) and evaluated for its antibacterial and antifungal activities. []
Relevance: Both this compound and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide possess a 3,4-dimethylphenyl structural motif. This shared element suggests they might exhibit some common features in their pharmacological properties or interactions with biological targets, despite differences in their overall chemical structures. []
2-(3,4-Dichlorophenyl)-N-methyl-N-[1-(3- or 4-substituted phenyl)-2-(1-pyrrolidinyl)ethyl]-acetamides
Compound Description: This series of compounds, including the specific analogue DIPPA (with a 3-isothiocyanate substituent), acts as kappa opioid receptor-selective affinity labels. These compounds exhibit high binding affinity and selectivity for kappa opioid receptors and, in the case of DIPPA, suggest potential covalent binding. In vivo studies demonstrate their ability to produce long-lasting antagonism of kappa opioid agonist-induced antinociception. []
Relevance: Both this series and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide share a common structural feature: a phenylacetamide moiety with substitutions on the phenyl ring and modifications to the acetamide nitrogen. The presence of a piperidine ring in the target compound and a pyrrolidine ring in this series further suggests potential similarities in their pharmacological profiles, particularly in their interactions with opioid receptors. []
Compound Description: LOE 908 is a broad-spectrum inhibitor of voltage-operated cation channels and store-operated cation channels (SOCs). In a rat model of traumatic brain injury (TBI), acute post-traumatic administration of LOE 908 demonstrated significant improvement in neuromotor function without affecting cognitive impairment or cortical tissue loss. [, ]
Relevance: LOE 908 and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide belong to the acetamide class of compounds, sharing a core structural component. This structural similarity might suggest potential overlap in their mechanism of action or their interaction with ion channels, despite differences in their overall structures. [, ]
Compound Description: SCPI-1 is a small molecule known to inhibit sterol carrier protein 2 (SCP-2), a protein involved in cellular cholesterol homeostasis. Studies in mosquito Aag2 cells have shown that SCPI-1 significantly represses dengue virus (DENV) production by altering intracellular cholesterol distribution. This suggests SCP-2-mediated cholesterol trafficking as crucial for DENV viral production. []
Relevance: SCPI-1 and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide both feature a central acetamide group, a common pharmacophore found in various bioactive molecules. Despite differences in their overall structures and target specificities, this shared motif hints at potential commonalities in their binding modes or interactions with certain biological targets. []
(Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1) and ANI-7
Compound Description: (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1) and ANI-7 are dichlorophenylacrylonitriles identified as lead compounds in anticancer research. They exhibit broad-spectrum cytotoxicity against various human cancer cell lines. Notably, structural modifications, particularly the introduction of hydrophobic substituents on the terminal aromatic ring, significantly influence their potency and selectivity. [, ]
Relevance: Compounds (Z)-N-(4-(2-cyano-2-(3,4-dichlorophenyl)vinyl)phenyl)acetamide (1), ANI-7, and 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, share a common phenylacetamide structural motif. Despite variations in substituents and overall structures, this shared feature suggests potential similarities in their physicochemical properties and might influence their interactions with biological targets, potentially contributing to their anticancer activities. [, ]
Mexiletine and its analogs
Compound Description: Mexiletine is a class IB antiarrhythmic agent. Mexiletine and its analogs, containing a substituted phenyl group at the chiral center, demonstrate varied resolution on different crown ether-based chiral stationary phases. The resolution efficiency is greatly influenced by the presence and type of phenoxy groups in the analytes. []
Relevance: The structural diversity of mexiletine analogs, particularly those containing a substituted phenyl group at the chiral center, provides a valuable point of comparison for understanding the structural features influencing the biological activity of 2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. The presence of aromatic rings and variations in substituents in both mexiletine analogs and the target compound underscores the importance of steric and electronic factors in determining their interactions with biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.